
Deciphering m-PEG2-MS: Structure and
Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: m-PEG2-MS

Cat. No.: B1677518 Get Quote

The term "m-PEG2-MS" is a specific chemical nomenclature that describes a methoxy-

terminated polyethylene glycol (PEG) derivative. To understand its structure and function, it is

essential to break down its name:

m (methoxy): This prefix indicates that one end of the PEG chain is capped with a methoxy

group (–OCH₃). This makes the molecule "monofunctional" with respect to its reactive end,

preventing undesirable crosslinking in conjugation reactions.

PEG2: This signifies a polyethylene glycol chain composed of two repeating ethylene glycol

units (–OCH₂CH₂–)₂. The PEG component is critical as it imparts hydrophilicity, which can

improve the solubility and pharmacokinetic properties of the molecule it is attached to.[1][2]

[3]

Ms (Mesylate): This suffix denotes a mesylate group (–O-S(O)₂-CH₃) as the reactive

functional group at the other end of the PEG chain. Mesylates are excellent leaving groups in

nucleophilic substitution reactions, making m-PEG2-Ms a useful alkylating agent for

bioconjugation.

While "m-PEG2-MS" specifically refers to the mesylated form, it belongs to a broader class of

m-PEG2-X linkers, where 'X' can be various reactive groups tailored for different conjugation

chemistries.
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Primary Function: A Versatile Linker in
Bioconjugation
The primary function of m-PEG2-Ms and related m-PEG2-X molecules is to act as bifunctional

linkers. They are instrumental in covalently connecting two different molecules, a process

known as bioconjugation. This capability is fundamental in modern drug development and

research.

A particularly significant application is in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).[4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural

protein disposal system to eliminate disease-causing proteins.[5]

A PROTAC molecule consists of:

A ligand that binds to the target protein of interest.

A ligand that recruits an E3 ubiquitin ligase.

A linker that connects these two ligands.

The m-PEG2 linker is often employed in this central role. Its defined length, flexibility, and

hydrophilic nature are crucial for optimizing the spatial orientation of the two ligands, which is a

key determinant of the PROTAC's efficacy in inducing the degradation of the target protein.[5]

Beyond PROTACs, m-PEG2-X linkers are utilized in:

PEGylation: Attaching PEG chains to therapeutic proteins or peptides to enhance their

stability, reduce immunogenicity, and prolong their circulation time in the body.

Drug Delivery: Modifying small molecule drugs to improve their solubility and

pharmacokinetic profiles.[6]

Nanotechnology: Functionalizing the surface of nanoparticles for biomedical applications.[2]
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The choice of a specific m-PEG2-X linker depends on the target functional group for

conjugation. The table below summarizes the properties of several common m-PEG2-X linkers.

Linker Name
Chemical
Formula

Molecular
Weight ( g/mol
)

CAS Number
Reactive
Towards

m-PEG2-Ms C₆H₁₄O₇S₂ 262.30 34604-52-9

Nucleophiles

(e.g., thiols,

amines)

m-PEG2-acid C₆H₁₂O₄ 148.16 149577-05-9
Amines (after

activation)

m-PEG2-amine C₅H₁₃NO₂ 119.16 31576-51-9
Carboxylic acids,

NHS esters

m-PEG2-NHS

ester
C₁₀H₁₅NO₆ 245.23 1127247-34-0 Primary amines

m-PEG2-

Maleimide
C₁₂H₁₈N₂O₅ 270.28 N/A

Thiols (cysteine

residues)

Experimental Protocols
The following are generalized protocols for bioconjugation reactions using m-PEG2-X linkers.

These should be optimized for specific applications.

Protocol for Amine Conjugation using m-PEG2-NHS
Ester
This protocol details the labeling of a protein's primary amines (e.g., lysine residues) with an m-

PEG2 linker.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

m-PEG2-NHS ester.[3]
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Anhydrous dimethyl sulfoxide (DMSO).

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Size-exclusion chromatography (SEC) column for purification.

Methodology:

Preparation of Reagents:

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

Immediately prior to use, prepare a 10-100 mM stock solution of m-PEG2-NHS ester in

anhydrous DMSO.

Conjugation Reaction:

Add a 5- to 50-fold molar excess of the m-PEG2-NHS ester stock solution to the protein

solution.

Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C

with gentle agitation.

Quenching:

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

This hydrolyzes any unreacted NHS ester.

Incubate for an additional 15-30 minutes.

Purification:

Remove excess linker and reaction byproducts by purifying the protein conjugate using an

SEC column.

Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterize the final conjugate using methods such as mass spectrometry (to determine

the degree of labeling) and SDS-PAGE (to confirm conjugation).

Protocol for Thiol Conjugation using m-PEG2-Maleimide
This protocol is designed for labeling proteins via free thiol groups on cysteine residues.

Materials:

Protein with accessible cysteine residues in a phosphate buffer (pH 6.5-7.5) containing

EDTA.

m-PEG2-Maleimide.[7]

Anhydrous DMSO.

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

Purification column (e.g., SEC).

Methodology:

Protein Preparation:

Dissolve the protein in the reaction buffer.

If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of

TCEP for 30 minutes at room temperature. Remove the TCEP prior to adding the

maleimide linker.

Conjugation Reaction:

Prepare a stock solution of m-PEG2-Maleimide in anhydrous DMSO.

Add a 10- to 20-fold molar excess of the m-PEG2-Maleimide solution to the protein

solution.

Incubate for 1-2 hours at room temperature or overnight at 4°C.
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Purification:

Purify the conjugate using SEC to remove unreacted linker.

Analysis:

Characterize the conjugate using appropriate analytical techniques to confirm successful

labeling.

Visualizing a PROTAC's Mechanism and
Experimental Workflow
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Caption: The mechanism of action for a PROTAC utilizing an m-PEG2 linker.
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Caption: A generalized experimental workflow for bioconjugation.

Alternative Interpretations of the "MS" Abbreviation
While "m-PEG2-Ms" is the most chemically accurate interpretation, the abbreviation "MS"

could potentially refer to other topics in a biomedical context:

Multiple Sclerosis (MS): It is possible the query intended to explore the role of PEGylated

compounds in the context of Multiple Sclerosis. Research in this area investigates how

PEGylation might be used to improve the delivery or efficacy of MS therapies. The
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mechanisms of action of MS treatments are varied, including immune modulation and cell

depletion.[8][9]

Mass Spectrometry (MS): In an analytical context, MS refers to Mass Spectrometry, a key

technique for characterizing bioconjugates like those made with m-PEG2 linkers.

However, given the specificity of "m-PEG2," the interpretation of "Ms" as mesylate within the

context of a chemical linker remains the most plausible and technically relevant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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